

relationship between methylmalonic acid and vitamin B12 deficiency

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Compound of Interest

Compound Name: *Methylmalonic Acid*

Cat. No.: *B126664*

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An In-depth Technical Guide to the Relationship Between **Methylmalonic Acid** and Vitamin B12 Deficiency

For Researchers, Scientists, and Drug Development Professionals

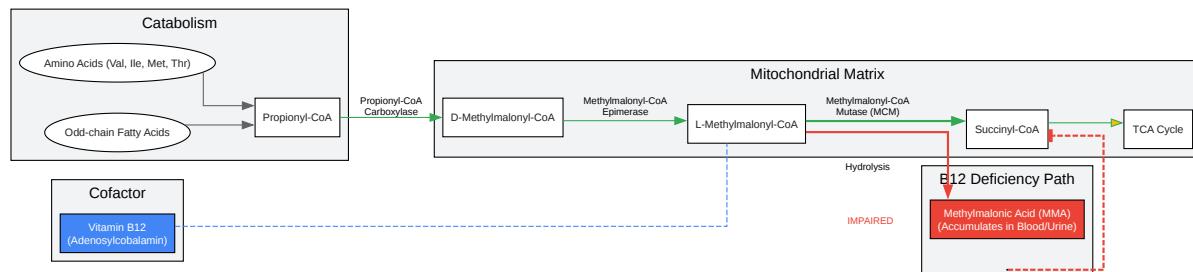
Executive Summary

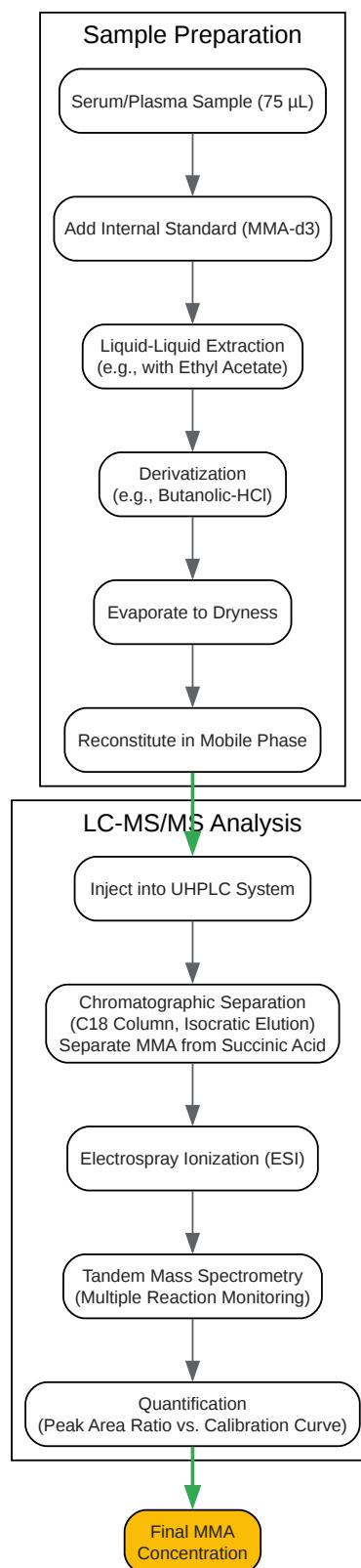
Vitamin B12 (cobalamin) is an essential micronutrient critical for cellular metabolism, particularly in its role as a cofactor for two key enzymatic reactions. A deficiency in vitamin B12 disrupts these pathways, leading to the accumulation of specific metabolites, namely **methylmalonic acid** (MMA) and homocysteine. Of these, MMA is considered a more specific and sensitive functional biomarker for vitamin B12 status. This guide provides a detailed examination of the biochemical relationship between MMA and vitamin B12, outlines the diagnostic utility of MMA, presents detailed analytical methodologies for its quantification, and offers a logical framework for its use in clinical and research settings.

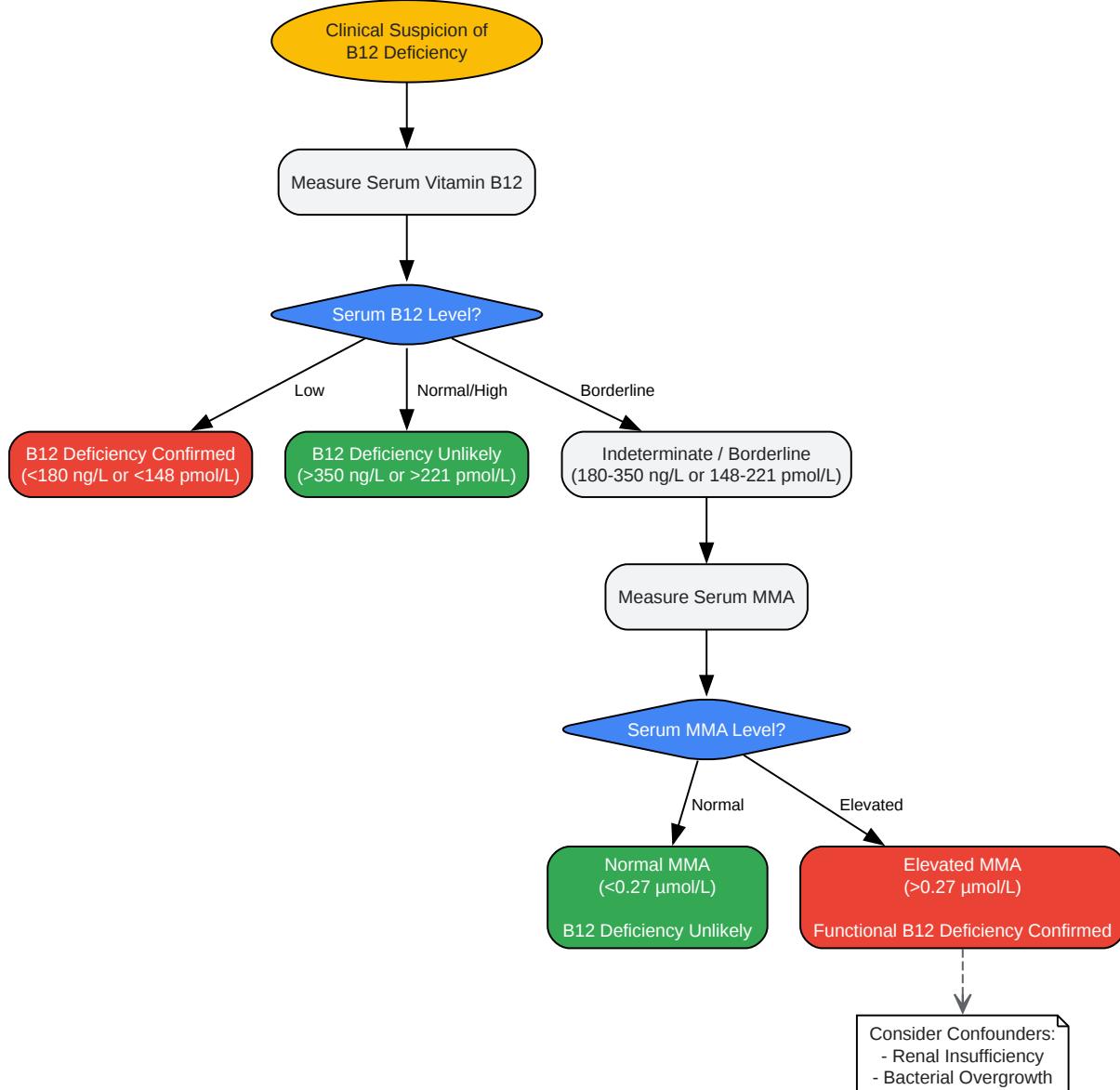
The Biochemical Pathway of MMA Metabolism

Vitamin B12, in its active form adenosylcobalamin (AdoCbl), is an indispensable cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MCM)[1][2][3][4][5]. This enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a critical step that links the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, threonine, and methionine) to the tricarboxylic acid (TCA) cycle[2][3].

In a state of vitamin B12 deficiency, the activity of methylmalonyl-CoA mutase is impaired[3][6]. This enzymatic block prevents the conversion of L-methylmalonyl-CoA to succinyl-CoA. The accumulating L-methylmalonyl-CoA is subsequently hydrolyzed to **methylmalonic acid** (MMA), which then enters the bloodstream and is excreted in the urine[3][6][7]. Therefore, elevated concentrations of MMA in serum or urine serve as a direct functional indicator of inadequate vitamin B12 levels at the tissue level[3][6][8].





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